molecular formula C15H12ClN5O2 B12159018 2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide

2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B12159018
M. Wt: 329.74 g/mol
InChI Key: XORYBGXNRBTULU-UHFFFAOYSA-N
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Description

2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide: is a chemical compound with a complex structure. Let’s break it down:

    2-Chloro: This part of the compound contains a chlorine atom attached to the benzene ring.

    N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]: Here, we have a phenyl ring substituted with a methoxy group (–OCH₃) and a tetrazole ring (–N₄C) at specific positions.

    Benzamide: The core structure is a benzene ring with an amide functional group (–CONH₂) attached.

Preparation Methods

Synthetic Routes:: One synthetic route involves the coupling of a chlorinated benzoyl chloride with an amine containing the tetrazole ring. The reaction proceeds through an acylation process, resulting in the formation of the target compound.

Reaction Conditions::

    Reagents: Chlorinated benzoyl chloride, amine with tetrazole, and a suitable base.

    Solvent: Typically dichloromethane (DCM) or another organic solvent.

    Temperature: Room temperature or slightly elevated.

    Catalyst: Base (e.g., triethylamine or lutidine).

Industrial Production:: Industrial-scale production may involve variations of this synthetic route, optimization for yield, and purification steps.

Chemical Reactions Analysis

Reactions::

    Acylation: The key reaction involves the acylation of the amine with the benzoyl chloride, leading to the formation of the amide bond.

    Substitution: The chlorine atom can undergo substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under appropriate conditions.

Common Reagents::

    Benzoyl chloride: Used for acylation.

    Tetrazole-containing amines: Essential for constructing the tetrazole ring.

    Base: Facilitates the reaction.

Major Products:: The major product is the desired compound itself, 2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May serve as an intermediate in the production of other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. its structural features suggest potential interactions with cellular targets, possibly affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While there are related benzamides and tetrazole-containing compounds, the specific combination of chloro, methoxy, and tetrazole groups in this compound sets it apart. Similar compounds include other benzamides and tetrazole derivatives.

Properties

Molecular Formula

C15H12ClN5O2

Molecular Weight

329.74 g/mol

IUPAC Name

2-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C15H12ClN5O2/c1-23-14-8-10(6-7-13(14)21-9-17-19-20-21)18-15(22)11-4-2-3-5-12(11)16/h2-9H,1H3,(H,18,22)

InChI Key

XORYBGXNRBTULU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Cl)N3C=NN=N3

Origin of Product

United States

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